molecular formula C9H12ClN3 B1330126 2-Chloro-4-(piperidin-1-yl)pyrimidine CAS No. 5429-00-5

2-Chloro-4-(piperidin-1-yl)pyrimidine

Cat. No. B1330126
CAS RN: 5429-00-5
M. Wt: 197.66 g/mol
InChI Key: KYWPHKLNTWDUPZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)pyrimidine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical compounds. The compound features a pyrimidine ring substituted with a chlorine atom and a piperidinyl group, which can participate in further chemical reactions and modifications .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves chlorination and nucleophilic substitution reactions. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a structurally similar compound, was synthesized from 2-amino-4-methylpyridine through chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, achieving an overall yield of about 62% . This method reflects the general approach to synthesizing chloro-substituted pyrimidines, which may be applicable to the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction, NMR, and other spectroscopic methods. For example, the crystal structure of a related compound, 2-amino-4-chloro-6-piperidinopyrimidine, was determined to have molecules linked by N-H...N hydrogen bonds forming a centrosymmetric four-molecule aggregate . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. The reactivity of chlorine atoms in such compounds can vary, as seen in the study of 2,2',4-trichloro-4',5-dipyrimidinyl, where the chlorine atom in the 4 position was replaced initially, followed by the chlorine atom in the 2 position . This suggests that the chlorine atom in 2-Chloro-4-(piperidin-1-yl)pyrimidine may also be reactive towards nucleophilic substitution, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a significant role in the solid-state packing and stability of these compounds . Understanding these interactions is essential for predicting the behavior of 2-Chloro-4-(piperidin-1-yl)pyrimidine in different environments and for its potential applications in drug design and synthesis.

Scientific Research Applications

Synthesis and Intermediate Uses

2-Chloro-4-(piperidin-1-yl)pyrimidine has been utilized in various synthesis processes. For example, it serves as an intermediate in the synthesis of lafutidine, a medication used for gastrointestinal disorders. The synthesis involves chlorination and condensation steps, yielding significant overall yields (Shen Li, 2012) (Shen Li, 2012).

Antibacterial and Antifungal Applications

Research has shown that derivatives of 2-Chloro-4-(piperidin-1-yl)pyrimidine have potential as antibacterial and antifungal agents. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones synthesized from this compound have exhibited significant antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010) (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Corrosion Inhibition

In the field of materials science, derivatives of 2-Chloro-4-(piperidin-1-yl)pyrimidine have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to understand the adsorption behaviors and inhibition efficiencies of these compounds, with findings indicating effectiveness in corrosion prevention (S. Kaya et al., 2016) (S. Kaya et al., 2016).

Neuropathic Pain Treatment

Research into the pharmacological applications of 2-Chloro-4-(piperidin-1-yl)pyrimidine derivatives includes their use in treating neuropathic pain. Studies have identified certain pyrimidines as potent sigma-1 receptor antagonists, which can have therapeutic effects on neuropathic pain. These compounds have shown promising results in both in vitro and in vivo tests, indicating potential as a novel class of drugs for this condition (Yu Lan et al., 2014) (Yu Lan et al., 2014).

Structural Chemistry

2-Chloro-4-(piperidin-1-yl)pyrimidine derivatives have been explored in the context of structural chemistry. Studies on crystal structure and molecular dynamics provide insights into the molecular conformations and interactions of these compounds. This knowledge is vital for understanding their chemical behavior and potential applications in various fields (M. Gehringer et al., 2014) (M. Gehringer et al., 2014).

Antimicrobial Properties

The antimicrobial properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine derivatives have been a focus of research, with studies demonstrating their effectiveness against a range of bacterial and fungal strains. This suggests their potential use in the development of new antimicrobial agents (M. Imran et al., 2016) (M. Imran et al., 2016).

Water Solubility and Receptor Antagonism

The modification of the 2-Chloro-4-(piperidin-1-yl)pyrimidine structure to enhance water solubility has been investigated for its potential in creating human adenosine receptor antagonists. This research is significant in pharmacology, particularly in the development of drugs with better solubility and bioavailability (P. Baraldi et al., 2012) (P. Baraldi et al., 2012).

Future Directions

Piperidines, which “2-Chloro-4-(piperidin-1-yl)pyrimidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-chloro-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPHKLNTWDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279598
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(piperidin-1-yl)pyrimidine

CAS RN

5429-00-5
Record name 5429-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Del Corona, G Signorelli, S Manzardo… - European journal of …, 1991 - Elsevier
The synthesis of some 2(4)-imidazol-1-yl-4(2)-cycloalkylaminopyrimidines are reported. The compounds demonstrated a marked antiaggregating activity superior to dipyridamole, ASA, …
Number of citations: 7 www.sciencedirect.com
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
H Beck, M Jeske, K Thede, F Stoll, I Flamme… - …, 2018 - Wiley Online Library
Small‐molecule inhibitors of hypoxia‐inducible factor prolyl hydroxylases (HIF‐PHs) are currently under clinical development as novel treatment options for chronic kidney disease (CKD…
YB Bhujabal, KS Vadagaonkar, A Gholap… - The Journal of …, 2019 - ACS Publications
A highly efficient and an unprecedented hexafluoro-2-propanol, promoting low-temperature aromatic nucleophilic substitutions of chloroheteroarenes, has been performed using thiols …
Number of citations: 26 pubs.acs.org
BVSS Murthy
Number of citations: 0

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